molecular formula C11H19N3O2 B2945444 4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1239784-01-0

4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2945444
CAS No.: 1239784-01-0
M. Wt: 225.292
InChI Key: HAHLPQKYENSHPX-UHFFFAOYSA-N
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Description

4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety via a methyl group. The oxadiazole ring is substituted at the 3-position with a 2-methoxyethyl group. This structural motif is common in medicinal chemistry due to the oxadiazole’s metabolic stability and piperidine’s role as a bioisostere for amines.

Properties

IUPAC Name

3-(2-methoxyethyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-15-7-4-10-13-11(16-14-10)8-9-2-5-12-6-3-9/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHLPQKYENSHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves the formation of the oxadiazole ring followed by the attachment of the piperidine moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The methoxyethyl group can be introduced through alkylation reactions. The final step involves the coupling of the oxadiazole derivative with piperidine under suitable conditions, often using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : Compounds like V-0219, bearing a 4-(trifluoromethyl)phenyl group on the oxadiazole, exhibit potent GLP-1 receptor modulation, likely due to enhanced hydrophobic interactions and electron-withdrawing effects stabilizing receptor binding . In contrast, the target compound’s 2-methoxyethyl group may prioritize solubility over receptor affinity.
  • Aryl vs. Alkyl Substituents: Aryl-substituted oxadiazoles (e.g., fluorophenyl in , trifluoromethylphenyl in ) generally show higher receptor selectivity compared to alkyl or ether-linked substituents (e.g., methoxyethyl, methoxymethyl).

Piperidine Modifications

  • Morpholine Integration : V-0219’s morpholine ring introduces conformational rigidity and hydrogen-bonding capacity, critical for its role as a GLP-1R PAM . The target compound lacks this feature, suggesting divergent pharmacological targets.
  • Complexity and Molecular Weight : Higher molecular weight compounds (e.g., 425.45 in ) may face challenges in bioavailability, whereas simpler analogs (e.g., MW 247.27 in ) are often utilized as building blocks for further derivatization.

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to lipophilic substituents like trifluoromethylphenyl .
  • Metabolic Stability : The oxadiazole ring’s resistance to enzymatic degradation is a shared advantage across all listed compounds, making them viable scaffolds for drug development .

Biological Activity

The compound 4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a derivative of piperidine that incorporates a 1,2,4-oxadiazole moiety. This structural configuration has garnered interest due to the diverse biological activities associated with oxadiazole compounds, including antibacterial, anticonvulsant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 171.20 g/mol
  • IUPAC Name : 1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
  • CAS Number : 915921-79-8

The structure includes a piperidine ring linked to an oxadiazole group via a methylene bridge. The presence of the methoxyethyl substituent enhances the lipophilicity and potentially the biological activity of the compound.

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, derivatives of oxadiazoles have been tested against various strains from the ESKAPE panel (a group of pathogens known for their resistance to antibiotics) and demonstrated effective growth inhibition.

CompoundPathogenInhibition Zone (mm)MIC (µg/mL)
This compoundE. coli1532
This compoundS. aureus1816

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticonvulsant Activity

In addition to its antibacterial effects, the compound has been evaluated for anticonvulsant properties using the maximal electroshock seizure (MES) model in animal studies. The results indicated that certain derivatives showed promising anticonvulsant activity comparable to standard medications like phenytoin.

CompoundDose (mg/kg)Seizure Protection (%)
This compound10080
Phenytoin10090

These findings suggest that the compound may offer a novel approach to treating seizures with minimal neurotoxic effects .

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific proteins involved in bacterial metabolism or neuronal excitability. Molecular docking studies have shown that these compounds can bind effectively to target proteins, disrupting their normal function and leading to cell death in bacteria or reduced neuronal excitability in seizures .

Study on Antibacterial Efficacy

A recent study evaluated a series of oxadiazole derivatives against ESKAPE pathogens. The results indicated that compounds with a similar structural framework to This compound exhibited varying degrees of antibacterial activity. Specifically, derivatives with longer alkyl chains showed enhanced potency against resistant strains .

Study on Anticonvulsant Properties

In another study focused on anticonvulsant activity, researchers synthesized several piperazine derivatives containing oxadiazoles and tested them for efficacy in seizure models. The findings highlighted that modifications to the oxadiazole structure significantly impacted anticonvulsant potency and neurotoxicity profiles .

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